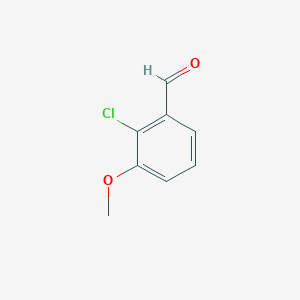










|
REACTION_CXSMILES
|
CNCCN(C)C.[Li]CCCC.[CH:13](=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=1.[Li]C1C=CC=CC=1.[Cl:30]C(Cl)(Cl)C(Cl)(Cl)Cl>C1(C)C=CC=CC=1.C1COCC1>[Cl:30][C:15]1[C:16]([O:20][CH3:21])=[CH:17][CH:18]=[CH:19][C:14]=1[CH:13]=[O:22]
|


|
Name
|
|
|
Quantity
|
2.77 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCCN(C)C
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(=CC=C1)OC)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred 30 min at 0° C
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at rt for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to −30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
Then it was poured
|
|
Type
|
STIRRING
|
|
Details
|
with stirring onto aq. 5M HCl (20 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer was extracted with EtOAc (2×)
|
|
Type
|
WASH
|
|
Details
|
extracts were washed successively with aq. 1M NaOH, aq. 1M HCl, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
layer was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude by FC (EtOAc/heptane 5:95→1:9)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |